molecular formula C14H20N2O2 B2705148 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide CAS No. 1016677-14-7

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B2705148
CAS No.: 1016677-14-7
M. Wt: 248.326
InChI Key: MADYFJKBLUNFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by a benzamide core structure substituted with a methoxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.

    Formation of Intermediate: 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride intermediate is then reacted with piperidin-3-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(piperidin-3-ylmethyl)benzamide or 4-formyl-N-(piperidin-3-ylmethyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(piperidin-3-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidin-3-ylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(piperidin-4-ylmethyl)benzamide
  • 4-Methoxy-N-(piperidin-2-ylmethyl)benzamide
  • 4-Methoxy-N-(morpholin-4-ylmethyl)benzamide

Uniqueness

4-Methoxy-N-(piperidin-3-ylmethyl)benzamide is unique due to the specific position of the piperidin-3-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-(piperidin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYFJKBLUNFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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